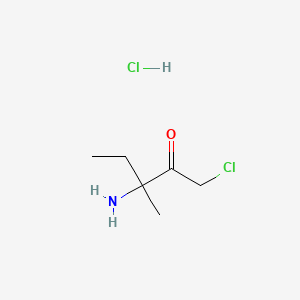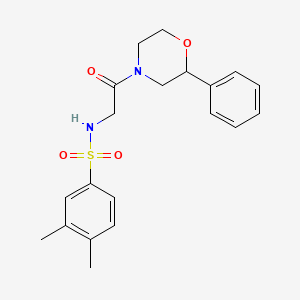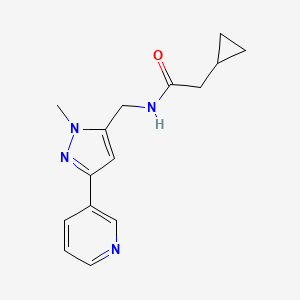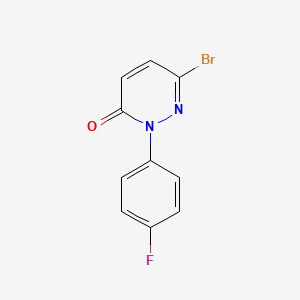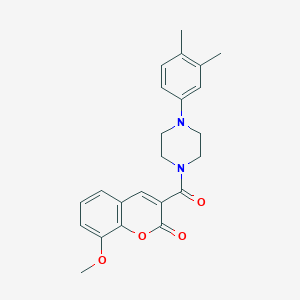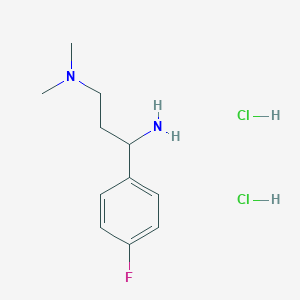
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride is a compound with the empirical formula C10H13FN2·2HCl . It is a derivative of phenylpiperazine, a class of drugs with entactogenic properties that direct central serotonin release .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride, has been the subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular weight of this compound is 253.14 . The SMILES string representation is Cl.Cl.Fc1ccc(cc1)N2CCNCC2 .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Malaria Treatment Research
- Novel Inhibitors of Plasmodium falciparum : Research has identified derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride as potential novel chemotypes for malaria treatment. These compounds have been investigated for their potency and metabolic stability, highlighting their relevance in the search for new malaria treatments (Krake et al., 2017).
Anticancer Research
- Synthesis and Cytotoxicity in Cancer Cell Lines : Enantiomerically pure derivatives of 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride have been synthesized and tested for their cytotoxicity in various cancer cell lines, such as breast and prostate cancer cells. This research contributes to the understanding of the compound's potential as an anticancer agent (Dullin et al., 2006).
Magnetic Properties Research
- Synthesis and Magnetic Properties : Studies have focused on the synthesis and magnetic properties of compounds derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride. The research provides insights into the complex's crystal structure and its potential applications in materials science (Ribas et al., 1994).
Polymer Science
- Polymer Synthesis and Properties : The compound has been utilized in synthesizing polymers with unique properties, such as fluorescence and thermal stability. This research opens pathways for developing new materials with specific optical and thermal characteristics (Hamciuc et al., 2015).
CO2 Capture Research
- Improving CO2 Capture : Research involving fluorine-substituted phenolic anions derived from 1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride has shown promise in enhancing CO2 capture. This is crucial for developing more efficient and sustainable methods of carbon capture (Zhao et al., 2018).
Safety And Hazards
The compound is classified as acutely toxic and can cause harm if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylpropane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2.2ClH/c1-14(2)8-7-11(13)9-3-5-10(12)6-4-9;;/h3-6,11H,7-8,13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPXXXRLXZHJHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-N3,N3-dimethylpropane-1,3-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

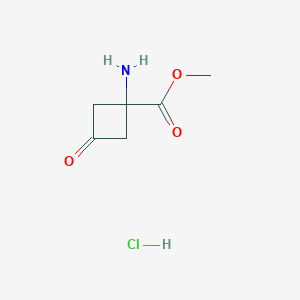
![Ethyl 4-((3-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)ureido)methyl)cyclohexanecarboxylate](/img/structure/B2513594.png)
![2-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2513596.png)
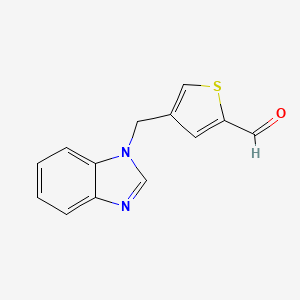
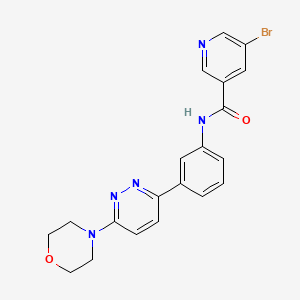
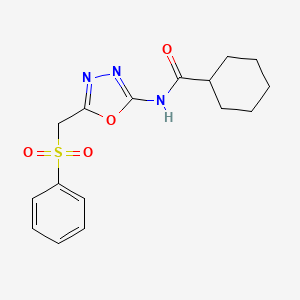
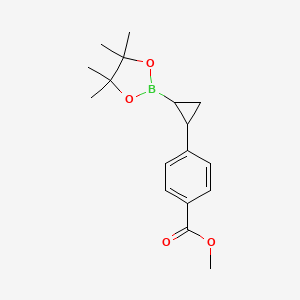
![3-(3,4-Dimethylphenyl)-5-[3-(3-methoxyphenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole](/img/structure/B2513604.png)
![(E)-N-[2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]-N-methyl-2-phenylethenesulfonamide](/img/structure/B2513605.png)
